

# An In-depth Technical Guide to 5-Bromopyrazine-2-carboxylic Acid

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## Compound of Interest

Compound Name: *5-Bromopyrazine-2-carboxylic acid*

Cat. No.: *B1287291*

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 876161-05-6

This technical guide provides a comprehensive overview of **5-Bromopyrazine-2-carboxylic acid**, a key building block in medicinal chemistry and organic synthesis. This document consolidates its physicochemical properties, synthetic applications, and potential biological relevance for researchers and professionals in drug development.

## Physicochemical Properties

**5-Bromopyrazine-2-carboxylic acid** is a halogenated heterocyclic compound. Its structure, featuring a pyrazine ring substituted with a bromine atom and a carboxylic acid group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The quantitative physicochemical data for this compound are summarized in the table below.

Property	Value	Reference(s)
CAS Number	876161-05-6	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>3</sub> BrN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	202.99 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	5-bromopyrazine-2-carboxylic acid	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Solid	<a href="#">[1]</a>
Boiling Point	340.997 °C at 760 mmHg	<a href="#">[4]</a>
Density	1.941 g/cm <sup>3</sup>	<a href="#">[4]</a>
Flash Point	160.03 °C	<a href="#">[4]</a>
Refractive Index	1.627	<a href="#">[4]</a>
InChI Key	NPJHCKULJAIWGV-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>
SMILES	C1=C(N=CC(=N1)Br)C(=O)O	<a href="#">[3]</a>
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	<a href="#">[1]</a>

## Synthesis and Reactivity

While specific, detailed synthetic protocols for **5-Bromopyrazine-2-carboxylic acid** are not extensively documented in publicly available literature, its structure suggests that its synthesis would likely involve the bromination of a pyrazine-2-carboxylic acid precursor or the oxidation of a 5-bromo-2-methylpyrazine.

The reactivity of **5-Bromopyrazine-2-carboxylic acid** is characterized by the two functional groups present on the pyrazine ring:

- The Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification, reduction to an alcohol, or conversion to an amide. Amide formation is a

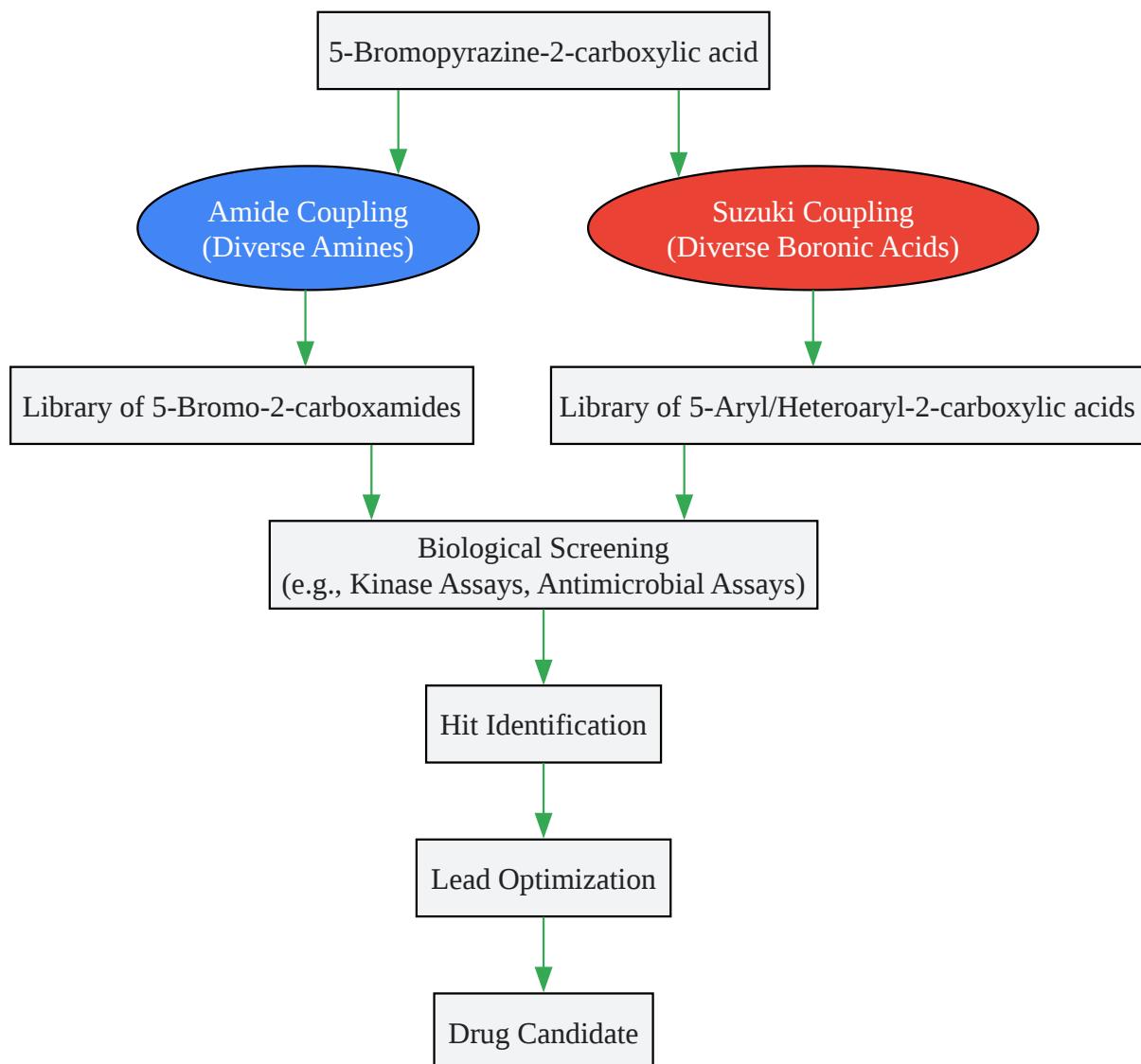
particularly important reaction in medicinal chemistry for creating diverse libraries of compounds for biological screening.

- The Bromine Atom: The bromine atom at the 5-position is a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with a wide range of boronic acids and esters. This enables the introduction of various aryl, heteroaryl, or alkyl substituents at this position.

## Applications in Drug Discovery and Organic Synthesis

The pyrazine ring is a well-established pharmacophore found in numerous biologically active molecules. Pyrazine derivatives have shown a wide range of activities, including antibacterial, antifungal, and anticancer properties. The dual functionality of **5-Bromopyrazine-2-carboxylic acid** makes it an attractive starting material for the synthesis of novel drug candidates.

Logical Workflow for the Utilization of **5-Bromopyrazine-2-carboxylic Acid** in Drug Discovery:



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Caption: Utilization workflow in drug discovery.

## Experimental Protocols

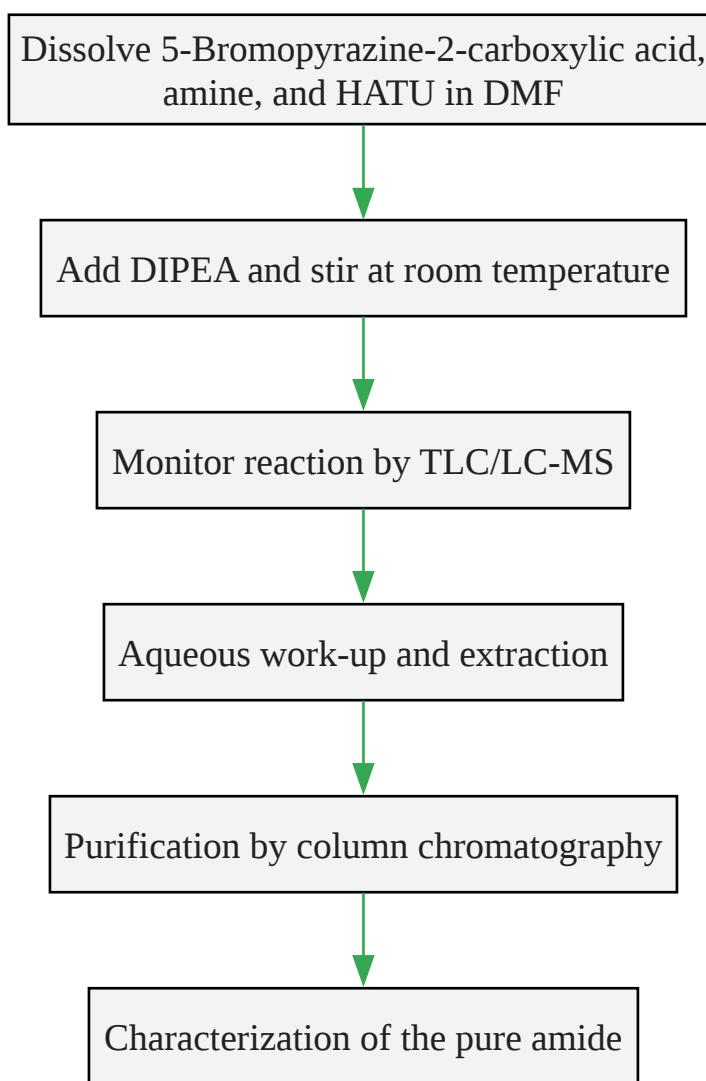
The following are generalized experimental protocols for key reactions involving **5-Bromopyrazine-2-carboxylic acid**, based on established methods for similar heterocyclic

compounds. Researchers should note that these are representative procedures and may require optimization for specific substrates and scales.

### a) General Protocol for Amide Bond Formation

This protocol describes the coupling of **5-Bromopyrazine-2-carboxylic acid** with a generic primary or secondary amine using a standard coupling agent like HATU.

Workflow for Amide Bond Formation:



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Caption: Workflow for amide coupling.

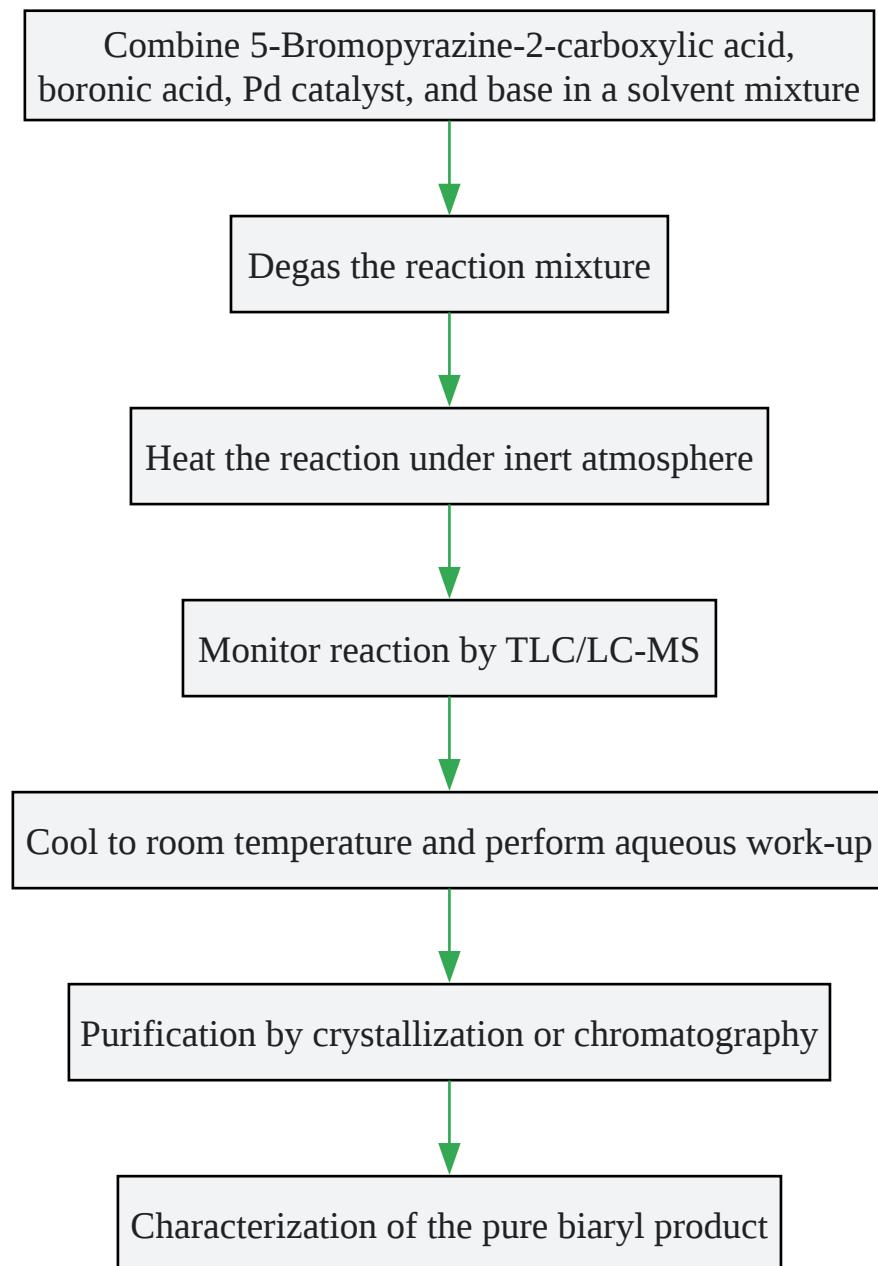
**Methodology:**

- To a solution of **5-Bromopyrazine-2-carboxylic acid** (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq).
- Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
- Stir the reaction mixture at room temperature for 2-12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

**b) General Protocol for Suzuki-Miyaura Cross-Coupling**

This protocol outlines a typical palladium-catalyzed Suzuki-Miyaura coupling of **5-Bromopyrazine-2-carboxylic acid** with an arylboronic acid.

**Workflow for Suzuki-Miyaura Coupling:**



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Caption: Workflow for Suzuki-Miyaura coupling.

Methodology:

- In a reaction vessel, combine **5-Bromopyrazine-2-carboxylic acid** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.05 eq), and a base such as  $\text{K}_2\text{CO}_3$  (2.0 eq).

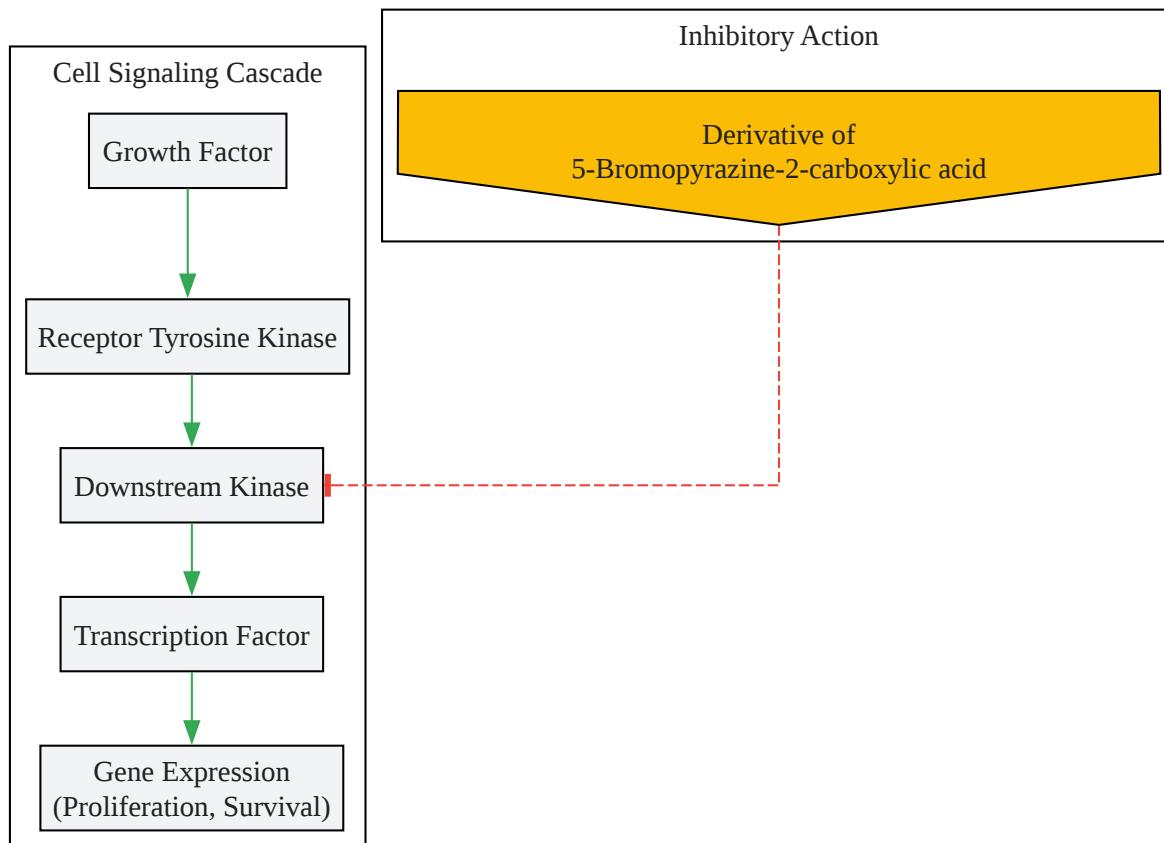
- Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
- Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
- Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with water and extract with an organic solvent.
- Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by recrystallization or flash column chromatography to yield the 5-aryl-pyrazine-2-carboxylic acid.

## Potential Role in Signaling Pathways

While no specific signaling pathways have been directly associated with **5-Bromopyrazine-2-carboxylic acid** in the available literature, its derivatives are of interest as potential modulators of various biological targets due to the established importance of the pyrazine scaffold in medicinal chemistry. For instance, many heterocyclic compounds function as kinase inhibitors by competing with ATP for binding to the enzyme's active site.

### Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical scenario where a derivative of **5-Bromopyrazine-2-carboxylic acid** acts as a kinase inhibitor, a common mechanism of action for small molecule drugs in oncology.



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Caption: Hypothetical inhibition of a kinase signaling pathway.

This diagram depicts a simplified signal transduction pathway where a growth factor activates a receptor tyrosine kinase, leading to the activation of a downstream kinase. This kinase, in turn, activates a transcription factor, resulting in gene expression that promotes cell proliferation and survival. A hypothetical inhibitor derived from **5-Bromopyrazine-2-carboxylic acid** could potentially bind to the ATP-binding site of the downstream kinase, thus blocking the signaling cascade.

## Safety Information

Based on available safety data sheets, **5-Bromopyrazine-2-carboxylic acid** should be handled with care in a laboratory setting.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[1\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[1\]](#)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

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